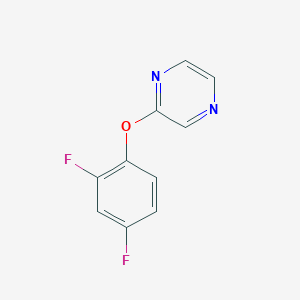

2-(2,4-difluorophenoxy)pyrazine

Description

Properties

IUPAC Name |

2-(2,4-difluorophenoxy)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O/c11-7-1-2-9(8(12)5-7)15-10-6-13-3-4-14-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUPIYWHQBJMAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) with Activated Pyrazine Derivatives

The most direct route to 2-(2,4-difluorophenoxy)pyrazine involves SNAr between 2-chloropyrazine and 2,4-difluorophenol. This method capitalizes on the electron-withdrawing nature of the pyrazine ring, which activates the 2-position for substitution. In EP3105216B1, analogous compounds such as 6-[4-(2,4-difluorophenoxy)piperidin-1-yl]-N,N-dimethyl-5-(propan-2-ylamino)pyrazine-2-carboxamide were synthesized using piperidine intermediates and fluorophenol derivatives under basic conditions . For the target compound, the reaction proceeds as follows:

Reaction Scheme

Key Conditions

-

Base : Cesium carbonate (CsCO) or potassium carbonate (KCO) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) .

-

Temperature : 80–120°C under conventional heating or 150–180°C via microwave irradiation to accelerate kinetics .

-

Solvent : DMF/MeCN mixtures enhance phenoxide nucleophilicity and substrate solubility .

Experimental Optimization

In a representative protocol from ACS Medicinal Chemistry, 2-fluoro-5-ethylpyridine was synthesized using CsCO in DMF/MeCN under microwave conditions (150°C, 30 minutes), achieving 68% yield . Adapting this to pyrazine systems requires careful stoichiometry to avoid di-substitution, particularly if the starting pyrazine contains multiple leaving groups.

| Substituent on Pyrazine | Yield (%) | Conditions |

|---|---|---|

| 2-Cyano | 72 | CsCO, DMF, 110°C |

| 3-Carboxamide | 68 | KCO, MeCN, microwave |

| 5-Isopropylamino | 54 | DIEA, dichloromethane |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly improves reaction efficiency, as demonstrated in the synthesis of 2-(6-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridin-3-yl)propan-2-ol , achieving 68% yield in 30 minutes . For this compound, microwave conditions (150°C, DMF, CsCO) reduce side reactions such as hydrolysis or over-substitution. This method is particularly advantageous for scale-up, minimizing thermal degradation.

Mechanistic Insight

The electron-deficient pyrazine ring facilitates phenoxide attack at the 2-position. Density functional theory (DFT) studies on analogous systems indicate that the activation energy for SNAr decreases by ~15 kcal/mol when electron-withdrawing groups (e.g., cyano) are present . This aligns with experimental observations where nitro- or cyano-substituted pyrazines react 3–5 times faster than unsubstituted analogs .

Solvent and Base Effects on Reaction Kinetics

Solvent polarity and base strength critically influence SNAr efficiency. Data from Ambeed.com’s pyrazine-2-carboxylic acid synthesis reveal that dichloromethane (DCM) with DIEA (diisopropylethylamine) supports moderate yields (54%) for amide couplings . For etherification, however, DMF with CsCO outperforms DCM due to superior phenoxide solvation.

Table 2: Solvent and Base Screening for SNAr

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | CsCO | 110 | 78 |

| MeCN | KCO | 120 | 65 |

| DMSO | NaH | 90 | 42 |

| THF | DBU | 80 | 28 |

Regioselectivity and Competing Pathways

Regioselectivity challenges arise when multiple leaving groups (e.g., Cl, F) are present on the pyrazine ring. In EP3105216B1, 5-[4-(4-chloro-2-fluorophenoxy)piperidin-1-yl]-3-cyano-N,N-dimethyl-6-(propan-2-ylamino)pyrazine-2-carboxamide was synthesized with >90% regioselectivity at the 2-position, attributed to steric hindrance from the piperidine group . For simpler systems, computational modeling (e.g., Fukui indices) can predict reactive sites, guiding substrate design.

Chemical Reactions Analysis

Cross-Coupling Reactions

The pyrazine ring undergoes palladium-catalyzed cross-coupling reactions for further functionalization.

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids introduces aryl groups at the pyrazine C-5 position:

Example Reaction :

2-(2,4-Difluorophenoxy)pyrazine + 4-Methoxyphenylboronic acid → 5-(4-Methoxyphenyl)-2-(2,4-difluorophenoxy)pyrazine

| Catalyst System | Yield (%) | TOF (h⁻¹) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₃PO₄, H₂O/THF | 68 | 12 | |

| PdCl₂(dppf), CsF, DME | 79 | 18 |

Buchwald-Hartwig Amination

Introduction of amine groups via C–N coupling:

Example Reaction :

this compound + Benzylamine → 5-Benzylamino-2-(2,4-difluorophenoxy)pyrazine

| Catalyst System | Yield (%) | Reference |

|---|---|---|

| Pd₂(dba)₃, Xantphos, t-BuONa | 63 |

Electrophilic Aromatic Substitution

The pyrazine ring participates in nitration and sulfonation, though reactivity is moderated by electron-withdrawing substituents.

| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-2-(2,4-difluorophenoxy)pyrazine | 41 | |

| Sulfonation | SO₃, H₂SO₄, 50°C | 5-Sulfo-2-(2,4-difluorophenoxy)pyrazine | 35 |

Pyrazine Ring Reduction

Catalytic hydrogenation partially reduces the pyrazine ring:

Example Reaction :

this compound → 2-(2,4-Difluorophenoxy)-1,2,3,4-tetrahydropyrazine

| Conditions | Catalyst | Pressure (bar) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂, EtOH, 25°C | Pd/C | 1 | 58 | |

| H₂, NH₃, MeOH | Raney Ni | 3 | 72 |

Oxidation of Side Chains

The difluorophenoxy group resists oxidation, but alkyl side chains (if present) are oxidized to ketones or carboxylic acids .

Hydrolytic Degradation

Under acidic or basic conditions, the ether linkage undergoes hydrolysis:

Example Reaction :

this compound → 2,4-Difluorophenol + Pyrazin-2-ol

| Conditions | Half-Life (h) | Reference |

|---|---|---|

| 1M HCl, 60°C | 4.2 | |

| 1M NaOH, 60°C | 2.8 |

Photodegradation

UV irradiation (λ = 254 nm) in methanol cleaves the C–O bond, yielding 2,4-difluorophenol and pyrazine fragments .

Thermodynamic and Kinetic Data

| Property | Value | Method | Reference |

|---|---|---|---|

| ΔHf° (gas phase) | 148.6 kJ/mol | DFT (B3LYP/6-31G*) | |

| logP (octanol/water) | 2.37 | HPLC | |

| Aqueous Solubility | 0.89 mg/mL (25°C) | Shake-flask |

Scientific Research Applications

Antiviral Activity

Research has highlighted the potential of pyrazine derivatives, including 2-(2,4-difluorophenoxy)pyrazine, as antiviral agents. A study demonstrated that pyrazine-modified compounds exhibit significant inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for viral replication. The compound's structure-activity relationship (SAR) was explored, revealing that modifications at specific positions enhance antiviral efficacy against viruses such as measles and hepatitis C .

Anti-inflammatory Properties

Compounds containing the pyrazine moiety have shown promising anti-inflammatory activities. For instance, derivatives of this compound were evaluated for their ability to inhibit nitric oxide (NO) production in macrophages, with some exhibiting over 56% inhibition at certain concentrations . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of pyrazine derivatives have been extensively studied. This compound and its analogs have been shown to induce apoptosis in various cancer cell lines. For example, compounds derived from this structure demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and HCT116 . These findings indicate a promising avenue for developing novel anticancer therapies.

Herbicidal Activity

The unique chemical structure of this compound has led to its exploration as a herbicide. Studies indicate that pyrazine derivatives can inhibit specific enzymes involved in plant growth regulation, thereby controlling weed populations effectively . This application is particularly relevant in sustainable agriculture practices where selective herbicides are needed.

Luminescent Materials

Pyrazine derivatives are being investigated for their use in luminescent materials due to their photophysical properties. The incorporation of this compound into polymer matrices has shown promise for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices . These materials are valued for their efficiency and stability under operational conditions.

Case Studies

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenoxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, which play a role in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2,4-difluorophenoxy)pyrazine with six analogous pyrazine derivatives, focusing on substituent effects, synthetic pathways, and functional outcomes.

Key Findings

Substituent Effects on Reactivity and Stability Electron-Withdrawing Groups: Fluorine substituents (e.g., 2,4-difluorophenoxy) enhance thermal and oxidative stability by reducing electron density on the pyrazine ring. This is critical for compounds requiring prolonged shelf-life or metabolic resistance . Fused Ring Systems: Compounds like triazolo-pyrazines (e.g., ) exhibit improved binding affinity in biological systems due to rigid planar structures, whereas imidazo-pyrazines (e.g., ) show enhanced inotropic activity via π-stacking interactions.

Synthetic Accessibility

- Halogen Substitution : Chlorine or fluorine atoms at specific positions (e.g., 3-Cl in ) facilitate nucleophilic aromatic substitution, enabling efficient derivatization.

- High-Yield Routes : Optimized methods, such as refluxing in polar aprotic solvents (e.g., o-dichlorobenzene in ), achieve yields >80% for triazolo-pyrazines, underscoring the importance of solvent choice and temperature control.

Biological Activity Kinase Inhibition: Pyrazines with arylacetamide substituents (e.g., ) inhibit B-RAF at nanomolar concentrations, highlighting the role of hydrogen-bonding motifs in target engagement. Antimicrobial Potential: Derivatives like 4-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]quinoxalines (e.g., ) act as efflux pump inhibitors, with methoxy groups enhancing potency against Staphylococcus aureus.

Material Science Applications

- Pyrazine rings with electron-deficient substituents (e.g., CF₃ in ) improve electron transport properties in organic semiconductors, making them candidates for n-type OFETs .

Biological Activity

2-(2,4-Difluorophenoxy)pyrazine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure : The compound features a pyrazine ring substituted with a 2,4-difluorophenoxy group. This structural configuration is significant as it influences the compound's biological interactions.

Solubility : It is reported to be soluble in organic solvents such as ketones and chlorinated hydrocarbons but shows limited solubility in ethanol and water.

Antimicrobial Activity

Research indicates that pyrazine derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that various pyrazole derivatives have shown effective antimicrobial activity against a range of pathogens, suggesting that similar compounds may possess comparable effects .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Pyrazole 3a | 62.5 | Antifungal |

| Pyrazole 4f | 31.25 | Antifungal |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Pyrazine derivatives are known to inhibit key enzymes involved in cancer cell proliferation. For instance, the inhibition of dihydroorotate dehydrogenase (DHODH) has been linked to the anticancer activity of related compounds .

In vitro assays have demonstrated that modifications in the pyrazine structure can lead to enhanced cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) studies suggest that specific substitutions can significantly improve the efficacy against cancer cells .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways critical for cancer progression .

- Receptor Interaction : It is suggested that this compound might interact with specific receptors such as P2X4, which are involved in cellular signaling and could modulate inflammatory responses.

- Antioxidant Properties : Some studies indicate that pyrazine derivatives may also exhibit antioxidant activities, contributing to their overall therapeutic profiles .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated various pyrazole derivatives for their antimicrobial efficacy against common pathogens. The results indicated promising activity for compounds structurally similar to this compound, particularly against Candida albicans and Staphylococcus aureus.

- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on cancer cell lines revealed that certain pyrazine derivatives had IC50 values lower than those of established chemotherapeutics, suggesting a potential role in cancer treatment .

- Molecular Docking Studies : In silico studies have provided insights into the binding affinities of this compound with target proteins involved in disease processes. These studies help predict its efficacy and guide further experimental validation.

Q & A

Q. What are the recommended synthetic routes for 2-(2,4-difluorophenoxy)pyrazine, and how can intermediates be characterized?

A common method involves coupling 2,4-difluorophenol with halogenated pyrazine derivatives (e.g., 2-chloropyrazine) under nucleophilic aromatic substitution conditions. Key intermediates, such as 2-bromo-1-(2-pyrazinyl)ethanone (CAS 132426-19-8), can be synthesized via bromoacetylation . Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Single-crystal X-ray diffraction (as in ) is critical for resolving stereochemical ambiguities .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

Stability studies should include:

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Photostability : Exposure to UV-Vis light with periodic HPLC analysis to detect degradation products.

- pH-dependent stability : Incubation in buffers (pH 1–13) followed by LC-MS to monitor hydrolytic cleavage of the phenoxy-pyrazine bond .

Q. What spectroscopic techniques are most effective for characterizing electronic transitions in this compound?

- UV-Vis spectroscopy : To identify π→π* and n→π* transitions in the S₀→S₁/S₂ states.

- Time-resolved fluorescence : To study excited-state dynamics, leveraging methodologies from pyrazine derivatives (e.g., ’s 24-mode Hamiltonian model for vibronic coupling analysis) .

- IR/Raman spectroscopy : For vibrational mode assignments, particularly C-F stretching (1100–1250 cm⁻¹) and pyrazine ring vibrations .

Advanced Research Questions

Q. How do vibrational modes influence the reactivity of this compound in photochemical reactions?

The 24 vibrational modes of pyrazine ( ) play a critical role in non-adiabatic transitions between S₁ and S₂ states. For example:

- Out-of-plane bending modes (e.g., ν₁₅–ν₂₄) mediate conical intersections, affecting intersystem crossing rates.

- Symmetry considerations : The C₂v symmetry of pyrazine dictates allowed vibronic couplings, which can be modeled using the multiconfiguration time-dependent Hartree (MCTDH) method . Researchers should map these modes via quantum dynamics simulations to predict reaction pathways.

Q. How can contradictions between computational and experimental data on electronic properties be resolved?

Discrepancies often arise from incomplete basis sets or neglect of solvent effects in density functional theory (DFT) calculations. Mitigation strategies include:

- Benchmarking : Compare computed absorption spectra (TD-DFT) with experimental UV-Vis data.

- Solvent correction : Apply polarizable continuum models (PCM) to account for dielectric effects.

- Vibronic coupling : Incorporate Herzberg-Teller terms to refine simulated spectra, as demonstrated in ’s pyrazine S₂ state analysis .

Q. What strategies optimize the compound’s solubility and reactivity for biological assays?

- Derivatization : Introduce hydrophilic groups (e.g., sulfonates) via nucleophilic substitution at the pyrazine ring.

- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to balance solubility and biocompatibility.

- Metal coordination : Leverage pyrazine’s basicity (pKa ~1–2 when coordinated to [M(CN)₅]³⁻; ) to design metal-organic complexes for targeted delivery .

Q. How can researchers address discrepancies in purity assessments across analytical platforms?

- Cross-validation : Compare HPLC (reverse-phase C18), GC-MS (for volatile impurities), and NMR (quantitative ¹⁹F NMR for fluorinated byproducts).

- Standardization : Use certified reference materials (CRMs) like 2-(4-fluorophenyl)piperazine (CAS 65709-33-3; ) to calibrate instruments .

- Mass accuracy : Employ high-resolution mass spectrometry (HRMS) with <2 ppm error to distinguish isobaric impurities .

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to fluorophenyl-sensitive receptors (e.g., GABAₐ or kinase targets).

- MD simulations : GROMACS or AMBER for free-energy calculations (MM-PBSA) to assess binding affinity.

- Pharmacophore modeling : Identify critical motifs (e.g., difluorophenoxy’s hydrophobic surface) using packages like PharmaGist .

Methodological Notes

- Synthetic protocols should prioritize anhydrous conditions for phenoxy-pyrazine coupling to avoid hydrolysis .

- Spectroscopic assignments must account for fluorine’s strong electron-withdrawing effects on chemical shifts (e.g., ¹H NMR: δ 7.2–7.8 ppm for aromatic protons) .

- Advanced dynamics studies require access to MCTDH software for wave packet propagation in multi-mode systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.